2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
Scientific Research Applications
Complex Formation and Metal Binding
Copper(I) chloride reacts with sodium 2-methylquinolin-8-olate in tetrahydrofuran under high pressure to form a tetranuclear copper(I) carbonyl complex. This complex demonstrates a cubane-like structure, where copper atoms are bridged by the oxygen atom of the quinolinolato ligand, showcasing potential applications in the study of metal-organic frameworks and coordination chemistry (Pasquali et al., 1983).
Photophysical Properties and Computational Investigations
Tricarbonylrhenium(I) complexes based on bidentate heterocyclic N-N ligands, including derivatives of 2-(benzo[d]-X-azol-2-yl)-4-methylquinoline, have been studied for their photophysical properties. These complexes exhibit characteristics useful for understanding the optical properties and electronic structures of such compounds, which can be crucial in fields like materials science and photovoltaics (Albertino et al., 2007).
Ligand-Reactivity in Organometallic Chemistry
Studies on 8-methylquinoline derivatives in organometallic chemistry reveal the reactivity of these compounds with different metal complexes. For instance, the reaction of 8-methylquinoline with rhodium(III) chloride hydrate highlights the formation of various complexes, offering insights into ligand-metal interactions and coordination behavior (Nonoyama, 1974).
Analytical Chemistry Applications
6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride serves as a sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This demonstrates its potential use in analytical chemistry for the detection and quantification of various organic compounds (Yoshida et al., 1992).
Future Directions
Properties
IUPAC Name |
2-(4-butoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-3-4-12-25-16-10-8-15(9-11-16)19-13-18(21(22)24)17-7-5-6-14(2)20(17)23-19/h5-11,13H,3-4,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRHZKUCESFDCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001199707 | |
Record name | 2-(4-Butoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001199707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160254-59-0 | |
Record name | 2-(4-Butoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Butoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001199707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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